2-(oxan-4-yl)-1,3,4-oxadiazole
CAS No.: 1823378-91-1
Cat. No.: VC2751808
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823378-91-1 |
|---|---|
| Molecular Formula | C7H10N2O2 |
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | 2-(oxan-4-yl)-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C7H10N2O2/c1-3-10-4-2-6(1)7-9-8-5-11-7/h5-6H,1-4H2 |
| Standard InChI Key | NXOLVIQJOQRFPS-UHFFFAOYSA-N |
| SMILES | C1COCCC1C2=NN=CO2 |
| Canonical SMILES | C1COCCC1C2=NN=CO2 |
Introduction
Structural Characteristics and Properties
Chemical Structure
Synthesis Methods
General Synthetic Approaches for 1,3,4-Oxadiazoles
The synthesis of 1,3,4-oxadiazole derivatives, including 2-(oxan-4-yl)-1,3,4-oxadiazole, can be accomplished through several established methodologies. Based on current literature, three primary synthetic strategies are particularly relevant:
One-Pot Synthesis from Amidoximes
A more direct approach involves one-pot synthesis directly from amidoximes and carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) with inorganic bases. This pathway has proven particularly valuable in medicinal chemistry applications .
Oxidative Cyclization Methods
Various oxidative cyclization reactions represent a third category of synthetic methods, although these have found relatively limited application in drug design so far .
All these methods typically proceed under mild conditions (0°C to room temperature), making them suitable for incorporating thermosensitive functional groups and expanding the potential use of the oxadiazole core as an amide- or ester-like linker in bioactive compound design .
Pharmacological Properties
Structure-Activity Relationships
The pharmacological profile of 2-(oxan-4-yl)-1,3,4-oxadiazole would be influenced by several structural factors:
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The electronic properties of the 1,3,4-oxadiazole ring, which differ significantly from those of other oxadiazole isomers
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The conformational flexibility of the oxane ring
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The position of attachment between the two ring systems
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Potential hydrogen bonding interactions with biological targets
The lower lipophilicity of 1,3,4-oxadiazoles compared to 1,2,4-oxadiazoles may contribute to improved pharmacokinetic properties, including enhanced solubility and reduced off-target effects .
Comparison with Related Oxadiazole Compounds
Structural Analogs
Several compounds structurally related to 2-(oxan-4-yl)-1,3,4-oxadiazole have been reported in the literature, providing insights into the potential properties and applications of this compound:
Comparison of Oxadiazole Isomers
Research has established significant differences between 1,3,4-oxadiazoles and their 1,2,4-oxadiazole counterparts. These differences, which would apply to 2-(oxan-4-yl)-1,3,4-oxadiazole, include:
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Lower lipophilicity (approximately an order of magnitude difference)
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Enhanced metabolic stability
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Reduced hERG inhibition
These advantageous properties of 1,3,4-oxadiazoles can be attributed to their distinct charge distributions and higher dipole moments compared to 1,2,4-oxadiazoles .
Applications in Drug Discovery
Bioisosteric Replacement
One of the primary applications of oxadiazoles in medicinal chemistry is as bioisosteric replacements for ester and amide functionalities . The 1,3,4-oxadiazole moiety in 2-(oxan-4-yl)-1,3,4-oxadiazole could serve as a metabolically stable surrogate for these groups, potentially enhancing the pharmacokinetic profile of drug candidates.
Drug-Like Properties
The favorable physicochemical properties of 1,3,4-oxadiazoles, including their reduced lipophilicity and improved metabolic stability compared to 1,2,4-oxadiazoles , suggest that 2-(oxan-4-yl)-1,3,4-oxadiazole may possess advantageous drug-like characteristics. These properties could contribute to improved oral bioavailability, reduced toxicity, and enhanced efficacy.
Scaffold for Structural Modification
The 2-(oxan-4-yl)-1,3,4-oxadiazole structure provides multiple positions for potential structural modification:
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The oxane ring can be substituted at various positions
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The 5-position of the 1,3,4-oxadiazole ring could be modified with different functional groups
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The oxane oxygen could be replaced with other heteroatoms to create analogs
These modification points offer opportunities for fine-tuning pharmacological activity and physicochemical properties.
Analytical Characterization
Spectroscopic Methods
The structural characterization of 2-(oxan-4-yl)-1,3,4-oxadiazole would typically involve various spectroscopic techniques:
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NMR Spectroscopy: 1H and 13C NMR would provide critical information about the structural connectivity and chemical environment of atoms in the molecule.
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Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula. Related compounds have been analyzed using sophisticated instruments such as Orbitrap Fusion Lumos with ETD LBP FAIMS .
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Infrared and Raman Spectroscopy: These methods would identify characteristic vibrational modes associated with the oxadiazole and oxane functional groups.
X-ray Crystallography
X-ray crystallography would provide definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms. This technique has been successfully applied to related oxadiazole compounds .
Future Research Directions
Synthetic Methodology Development
Future research could focus on developing improved synthetic routes for 2-(oxan-4-yl)-1,3,4-oxadiazole with:
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Higher yields and purity
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Room temperature conditions, building on established approaches for 1,3,4-oxadiazoles
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Greener reaction conditions with reduced environmental impact
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Scalable processes for potential industrial applications
Comprehensive Pharmacological Evaluation
Given the diverse biological activities associated with 1,3,4-oxadiazole derivatives , comprehensive pharmacological screening of 2-(oxan-4-yl)-1,3,4-oxadiazole would be valuable for:
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Identification of specific therapeutic applications
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Elucidation of structure-activity relationships
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Assessment of pharmacokinetic properties
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Determination of toxicity profiles
Structure Optimization
Structure-based design approaches could guide the development of optimized derivatives of 2-(oxan-4-yl)-1,3,4-oxadiazole with enhanced potency, selectivity, and drug-like properties. This could involve systematic modification of both the oxane and oxadiazole portions of the molecule.
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